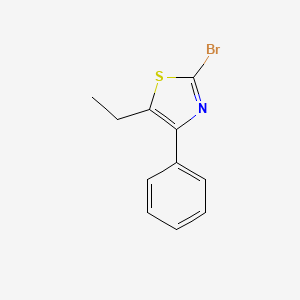

2-Bromo-5-ethyl-4-phenyl-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNS |

|---|---|

Molecular Weight |

268.17 g/mol |

IUPAC Name |

2-bromo-5-ethyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H10BrNS/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

XZHILVLFSIOHGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(S1)Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Ethyl 4 Phenyl 1,3 Thiazole and Analogous Substituted 1,3 Thiazoles

Established Retrosynthetic Strategies for 1,3-Thiazole Ring Construction

Classical methods for thiazole (B1198619) synthesis have been refined over decades and remain fundamental to the construction of this heterocycle. These strategies typically involve the condensation of two precursor molecules that together provide the requisite carbon, nitrogen, and sulfur atoms.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is arguably the most common and versatile method for preparing thiazoles. synarchive.comresearchgate.net The archetypal reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comscribd.com For the synthesis of the 5-ethyl-4-phenyl-1,3-thiazole core, the retrosynthetic analysis points to thiobenzamide (B147508) and an appropriate α-haloketone, specifically 1-bromo-1-phenylbutan-2-one.

The mechanism commences with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.comresearchgate.net

Contemporary adaptations of the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing greener reaction conditions. mdpi.comnih.gov Modifications include the use of microwave irradiation, solid-supported catalysts, and one-pot multi-component procedures. mdpi.comresearchgate.net For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in a one-pot reaction between a bromoacetyl derivative, thiourea (B124793), and various benzaldehydes to produce thiazoles in high yields (79–90%). mdpi.comnih.gov

The introduction of the bromine at the C2 position would typically be performed on the pre-formed thiazole ring. A common method is a Sandmeyer-type reaction, starting from a 2-amino-5-ethyl-4-phenyl-1,3-thiazole precursor. nih.govwikipedia.org This precursor can be synthesized via the Hantzsch reaction using thiourea instead of a substituted thioamide. The subsequent diazotization of the 2-amino group, followed by treatment with a copper(I) bromide (CuBr) salt, effectively replaces the amino group with a bromine atom. nih.govnih.govacs.org This two-step approach (Hantzsch synthesis followed by Sandmeyer bromination) is a robust strategy for obtaining 2-bromo substituted thiazoles. nih.govresearchgate.net

| α-Haloketone | Thioamide/Thiourea | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, heat, 30 min | 2-Amino-4-phenylthiazole (B127512) | High | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica supported tungstosilisic acid, EtOH/Water, 65°C or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |

| α-Chloroglycinates | Thiobenzamides or Thioureas | Catalyst-free, mild conditions | 2,4-Disubstituted-5-acylamino-1,3-thiazoles | Moderate to Excellent | researchgate.net |

Gabriel Thiazole Synthesis and Modern Revisions

The Gabriel synthesis provides an alternative route to the thiazole core, involving the cyclization of α-acylaminoketones with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. encyclopedia.pubrsc.org To apply this to the target molecule's core, one would start with N-(1-phenyl-1-oxobutan-2-yl)benzamide.

This method, while effective, often requires harsh conditions, such as high temperatures (e.g., 170°C), and can suffer from unsatisfactory yields and long reaction times, which has limited its application compared to the Hantzsch synthesis. encyclopedia.pubanalis.com.my Modern revisions, sometimes referred to as Robinson-Gabriel synthesis, have sought to improve these conditions, for example, by using alternative cyclodehydrating agents. rsc.orgwikipedia.orgwikiwand.com While primarily used for oxazole (B20620) synthesis, adaptations using sulfurizing agents like Lawesson's reagent allow for the formation of thiazoles. rsc.orgorganic-chemistry.org

| α-Acylaminoketone | Sulfurizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-(2-oxopropyl)acetamide | Phosphorus pentasulfide (P₄S₁₀) | Heating | 2,5-Dimethylthiazole | analis.com.my |

| General α-Acylaminoketones | Lawesson's Reagent or P₄S₁₀ | High Temperature | Substituted 1,3-Thiazoles | rsc.org |

Cook-Heilbron Thiazole Synthesis and Related Protocols

The Cook-Heilbron synthesis is a key method for producing 5-aminothiazoles. wikipedia.org The reaction proceeds under mild conditions between an α-aminonitrile and a sulfur-containing compound such as carbon disulfide, dithioacids, or isothiocyanates. encyclopedia.pubwikipedia.orgnih.gov This method is particularly valuable as it directly installs an amino group at the C5 position, which can be a useful handle for further functionalization.

For a structure analogous to the target molecule, one could react 2-amino-2-phenylbutanenitrile (B1645066) with a suitable dithioester. The primary product would be a 5-amino-4-ethyl-4-phenylthiazole derivative. However, this method is less direct for achieving the specific 4-phenyl-5-ethyl substitution pattern without the 5-amino group. While historically significant, its application is more specialized compared to the Hantzsch synthesis for general thiazole construction. wikipedia.org

Cyclization Reactions Utilizing Sulfur and Nitrogen Precursors

A variety of synthetic protocols utilize elemental sulfur in combination with nitrogen-containing precursors to construct the thiazole ring. These methods are advantageous due to the low cost and availability of elemental sulfur. nih.gov Three-component reactions involving enaminoesters, fluorodibromoiamides/ester, and sulfur can yield thiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

Another approach involves the three-component cyclization of 2-methylquinolines, arylhydrazides, and sulfur powder under metal-free conditions to produce 1,3,4-thiadiazoles, showcasing the versatility of elemental sulfur in heterocyclic synthesis. nih.govrsc.org While not a direct route to 1,3-thiazoles, these methodologies highlight the ongoing development of sulfur-based cyclizations in constructing sulfur-nitrogen heterocycles.

Advanced and Sustainable Synthetic Approaches for 1,3-Thiazole Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. For thiazole synthesis, this has led to the development of advanced, one-pot strategies that minimize waste and simplify purification procedures.

Multi-Component Reaction (MCR) Strategies for Thiazole Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient and sustainable strategy for generating molecular diversity. acs.orgnih.gov Several MCRs have been developed for the one-pot synthesis of highly substituted thiazoles.

One such strategy involves the reaction of arylglyoxals, a compound like lawsone, and thiobenzamides in acetic acid at 90°C to afford fully substituted lawsone-1,3-thiazole hybrids in excellent yields. acs.orgnih.gov Another example is a novel chemoenzymatic one-pot MCR for thiazole derivatives using secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, catalyzed by trypsin under mild conditions. nih.gov These MCRs offer significant advantages, including simplified procedures, reduced reaction times, and often avoid the need for chromatographic purification. nih.govresearchgate.net

| Components | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxals, Lawsone, Thiobenzamides | Acetic acid, 90°C | Fully substituted lawsone-1,3-thiazole hybrids | Excellent | acs.orgnih.gov |

| Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin catalyst, ethanol, 45°C | Substituted thiazole derivatives | Up to 94% | nih.gov |

| α-Haloketones, Thiosemicarbazide, Substituted pyrazole-4-carbaldehyde | Orthophosphoric acid, acetonitrile | Hydrazino-thiazol-yl derivatives | Good | ijcce.ac.ir |

Catalytic Methodologies in Thiazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of thiazole derivatives has significantly benefited from the development of various catalytic systems, including organocatalysis, heterogeneous catalysis, and metal-catalyzed reactions. tandfonline.com

Organocatalysis: Asparagine, a naturally occurring amino acid, has been demonstrated as an effective and environmentally benign organocatalyst for the synthesis of 2-aminothiazoles. tandfonline.com This approach aligns with the principles of green chemistry by utilizing a biodegradable and readily available catalyst.

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and recyclability. nih.gov Copper nanoparticles supported on carbon (Cu-NP/C) have been successfully employed for the synthesis of 2-amino-4-aryl thiazoles. tandfonline.com This method provides a benign pathway with advantages such as mild reaction conditions and the use of a non-hazardous solvent. tandfonline.com Another eco-friendly biocatalyst, a chitosan-based Schiff's base hydrogel (TCsSB), has shown high efficiency in the synthesis of thiazole derivatives, particularly under ultrasonic irradiation. nih.gov The use of such biocatalysts is advantageous due to their biodegradability, non-toxicity, and cost-effectiveness. nih.gov

Metal-Catalyzed Systems: Transition metal catalysts are widely used in the synthesis of thiazoles due to their high efficiency and selectivity. tandfonline.com

Copper-catalyzed reactions: Copper iodide (CuI) has been used for the direct arylation of heterocycle C-H bonds, and copper-catalyzed three-component reactions of amines, aldehydes, and elemental sulfur provide a one-pot synthesis of 2,5-disubstituted thiazoles. organic-chemistry.orgthieme-connect.com Copper bromide (CuBr2) has also been shown to be an effective catalyst in this transformation. thieme-connect.com

Palladium-catalyzed reactions: Palladium(II) acetate (B1210297) (Pd(OAc)2) is a versatile catalyst for the direct arylation of thiazole derivatives and can be used in very low concentrations. organic-chemistry.org

Iridium-catalyzed reactions: Iridium catalysts have been utilized for the synthesis of thiazole libraries through ylide insertion chemistry, demonstrating tolerance to various functional groups. acs.org

Calcium-catalyzed reactions: Calcium(II) triflate (Ca(OTf)2) has been shown to chemoselectively catalyze the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives to produce functionalized thiazoles. nih.gov

Table 1: Overview of Catalytic Methodologies in Thiazole Synthesis

| Catalyst Type | Specific Catalyst | Application | Key Advantages |

| Organocatalyst | Asparagine | Synthesis of 2-aminothiazoles | Green, biodegradable, readily available tandfonline.com |

| Heterogeneous Catalyst | Cu-NP/C | Synthesis of 2-amino-4-aryl thiazoles | Mild conditions, non-hazardous solvent, easy separation tandfonline.com |

| Chitosan Schiff's base hydrogel (TCsSB) | Synthesis of thiazole derivatives | Eco-friendly, reusable, high yields under ultrasound nih.gov | |

| Metal Catalyst | CuI, CuBr2 | Direct arylation, three-component synthesis of 2,5-disubstituted thiazoles | One-pot synthesis, good functional group tolerance organic-chemistry.orgthieme-connect.com |

| Pd(OAc)2 | Direct arylation of thiazoles | High efficiency at low catalyst loading organic-chemistry.org | |

| Iridium complexes | Synthesis of thiazole libraries via ylide insertion | High functional group tolerance acs.org | |

| Ca(OTf)2 | Chemoselective synthesis of functionalized thiazoles | High yields, stereoselectivity nih.gov |

Green Solvents and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. researchgate.net In thiazole synthesis, a shift towards greener alternatives from traditional volatile organic compounds is evident. researchgate.netnih.gov

Water and ethanol-water mixtures are highly effective green media for thiazole synthesis. rsc.org For instance, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been achieved in water at 50°C in the presence of β-cyclodextrin. researchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF6), have also been employed as recyclable and non-volatile solvents for the synthesis of substituted thiazoles. mdpi.com

Solvent-free reactions represent an even more sustainable approach, minimizing waste and simplifying product purification. researchgate.netrsc.org The classic Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed efficiently under solvent-free conditions, yielding 2-aminothiazoles in a short reaction time. organic-chemistry.org Similarly, a one-pot, three-component reaction of tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate can be conducted without a solvent to produce thiazole derivatives in very good yields. researchgate.net

Microwave-Assisted Synthetic Transformations

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govrsc.orgbepls.comresearchgate.net This technology has been successfully applied to various thiazole syntheses.

A notable application is the one-pot, three-component synthesis of thiazole derivatives. For example, the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions provides a rapid and efficient route to trisubstituted thiazoles. bepls.com Similarly, the synthesis of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and phenacyl bromides can be achieved in a solvent- and catalyst-free manner under microwave irradiation in a matter of seconds. bepls.com The synthesis of fused thiazole systems, such as thiazolopyrimidines and imidazolothiazoles, has also been effectively carried out using microwave assistance. scilit.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Thiazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Iodine-mediated condensation of acetophenone (B1666503) and thiourea | 12 hours, 45-65% yield | Few minutes, 70-92% yield | researchgate.net |

| Synthesis of trisubstituted thiazoles | Longer reaction times, often requires organic solvents | Shorter reaction time, can be performed in water | bepls.com |

| Synthesis of hydrazinyl thiazoles | Multistep procedures | One-pot, solvent-free, 30-175 seconds | bepls.com |

Ultrasound-Mediated Synthetic Pathways

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. nih.govtandfonline.comorientjchem.org The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium.

The application of ultrasound has proven beneficial in the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.com This eco-friendly approach offers advantages such as high yields, short reaction times, and simple work-up procedures. tandfonline.com The synthesis of tetra-substituted imidazoles tethered with thiazole and triazole moieties has also been successfully carried out using ultrasonic irradiation, which significantly reduces reaction times from hours to minutes. orientjchem.org Furthermore, the combination of ultrasound with green catalysts, like the aforementioned chitosan-based Schiff's base hydrogel, has been shown to be a particularly effective strategy for the synthesis of novel thiazole derivatives. nih.gov

Photoredox Catalysis and Visible-Light-Promoted Functionalizations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of chemical bonds under mild conditions. acs.orgtandfonline.comcharlotte.edunih.gov This methodology utilizes light-absorbing catalysts to initiate single-electron transfer processes, thereby generating reactive radical intermediates.

In the context of thiazole chemistry, photoredox catalysis has been employed for C-H functionalization reactions. acs.orgnih.gov For instance, the C-H arylation of electron-deficient heteroarenes, including thiazole, has been achieved using this approach. acs.org Furthermore, a combination of photoredox and copper catalysis has been used in a domino cyclization reaction to produce fully substituted 2-aminothiazoles at room temperature. organic-chemistry.org

Significantly, some visible-light-promoted syntheses of thiazoles can proceed even without a catalyst. A catalyst-free approach for the synthesis of highly functionalized thiazoles and imidazo[2,1-b]thiazoles has been demonstrated using visible light in an ethanol-water green medium. rsc.org This method is notable for its cost-effectiveness, short reaction times, and excellent yields. rsc.org

Targeted Synthesis of 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole

The synthesis of the target molecule, this compound, would likely involve the initial construction of the 5-ethyl-4-phenyl-1,3-thiazole core, followed by a regioselective bromination at the C2 position.

Regioselective Bromination of 1,3-Thiazole Cores

The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic C2-lithiated species that can react with various electrophiles. pharmaguideline.comwikipedia.org However, for bromination, electrophilic substitution is a more common pathway. The electron density of the thiazole ring makes the C5 position the most favorable for electrophilic attack. pharmaguideline.comisca.me

To achieve regioselective bromination at the C2 position, a common strategy involves a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole (B372263). For example, 2-bromo-4-phenyl-1,3-thiazole can be synthesized from 4-phenyl-2-aminothiazole by treatment with copper(I) bromide and a nitrite (B80452) source, such as n-butyl nitrite. nih.gov This transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by the bromide ion. This method provides a reliable route to 2-bromothiazoles, which are valuable intermediates for further functionalization through cross-coupling reactions.

Sequential Functionalization and Strategic Building Block Assembly

The synthesis of specifically substituted 1,3-thiazoles, such as this compound, often relies on a combination of constructing the core thiazole ring followed by a series of functionalization steps, or the assembly of pre-functionalized building blocks. These approaches allow for precise control over the substitution pattern of the final molecule.

A key strategy for the synthesis of 2-bromothiazoles involves the functionalization of a pre-formed thiazole ring. For instance, a common and effective method is the Sandmeyer-type reaction starting from a 2-aminothiazole precursor. This sequential functionalization approach is exemplified by the synthesis of 2-bromo-4-phenylthiazole. In this procedure, 2-amino-4-phenylthiazole is treated with a nitrite source, such as n-butyl nitrite, in the presence of a copper(I) bromide source. researchgate.netnih.govresearchgate.net This reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by the bromide.

The synthesis of the necessary 2-amino-4-phenylthiazole precursor is often achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone, such as phenacyl bromide, with a thiourea. nanobioletters.commdpi.com This reaction represents a strategic building block assembly, where the phenyl group at the 4-position originates from the α-haloketone. To achieve the target 5-ethyl substitution, this synthesis could be adapted by using an appropriately substituted α-haloketone, namely 1-bromo-1-phenylbutan-2-one.

The following table summarizes the reaction conditions for the synthesis of 2-bromo-4-phenylthiazole, a close analog of the target compound.

Table 1: Synthesis of 2-Bromo-4-phenylthiazole via Sequential Functionalization

| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenacyl bromide, Thiourea | Copper silicate | Ethanol | 78°C | High | nanobioletters.com |

Further diversification of the thiazole core can be achieved through various other synthetic strategies that rely on the assembly of different building blocks. For example, N-propargylamines have emerged as versatile precursors for the construction of thiazole rings. beilstein-journals.orgnih.gov These methods involve cyclization reactions that can tolerate a range of functional groups, offering an alternative route to substituted thiazoles. For instance, N-propargylamides can be treated with Lawesson's reagent to form dihydrothiazoles, which can be subsequently oxidized to the corresponding thiazoles. beilstein-journals.org This approach allows for the introduction of substituents at various positions of the thiazole ring by choosing appropriately substituted N-propargylamine starting materials.

Another building block approach involves the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to furnish thiazoles in good yields. organic-chemistry.org This method highlights the diversity of building blocks that can be employed to construct the thiazole heterocycle.

The strategic selection of building blocks is paramount in determining the final substitution pattern of the thiazole. The classic Hantzsch synthesis provides a clear example of this principle, where the α-haloketone dictates the substituents at the C4 and C5 positions, and the thioamide or thiourea derivative determines the substituent at the C2 position. For the synthesis of this compound, a hypothetical Hantzsch approach would involve the condensation of 1-bromo-1-phenylbutan-2-one with a suitable thioamide that would allow for subsequent conversion to the 2-bromo functionality, or more directly, with a reagent that provides the 2-bromo substitution in a single step, although this is less common.

The functionalization of the pre-formed thiazole ring is not limited to the introduction of a bromine at the 2-position. The thiazole nucleus can undergo various electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at different positions, further highlighting the utility of sequential functionalization in generating diverse thiazole libraries. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-phenylthiazole |

| 2-Amino-4-phenylthiazole |

| Phenacyl bromide |

| Thiourea |

| n-Butyl nitrite |

| Copper(I) bromide |

| 1-Bromo-1-phenylbutan-2-one |

| N-Propargylamines |

| N-Propargylamides |

| Lawesson's reagent |

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 5 Ethyl 4 Phenyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional ¹H, ¹³C, and ¹⁵N NMR Spectral Analysis

One-dimensional NMR spectra are the cornerstone of structural analysis, providing foundational information about the types and numbers of atoms present.

¹H NMR: The proton NMR spectrum of 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole is expected to show distinct signals corresponding to the protons of the ethyl and phenyl groups. Based on the analysis of 2-Bromo-4-phenyl-1,3-thiazole, the phenyl protons would appear as multiplets in the aromatic region (approximately δ 7.40-7.92 ppm). nih.govresearchgate.net The addition of the 5-ethyl group would introduce two new signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet would likely appear downfield due to the influence of the thiazole (B1198619) ring, while the methyl triplet would be further upfield.

¹³C NMR: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. For the thiazole ring, the carbon atoms (C2, C4, and C5) are expected to resonate at distinct chemical shifts. In related 4-phenylthiazole (B157171) structures, C2, C4, and C5 have been observed at approximately 170.5 ppm, 150.5 ppm, and 115.6 ppm, respectively. researchgate.net The presence of the bromine atom at C2 will cause a significant downfield shift for this carbon. The ethyl group carbons will present as two aliphatic signals. The phenyl group will show characteristic signals in the aromatic region of the spectrum. asianpubs.org

¹⁵N NMR: Nitrogen-15 NMR, although less common, can offer valuable insight into the electronic structure of the thiazole ring. The nitrogen atom in the 1,3-thiazole ring is expected to have a characteristic chemical shift that is sensitive to the surrounding substituents.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-H | 7.40 - 7.92 (m) |

| Ethyl-CH₂ | ~2.8 (q) |

| Ethyl-CH₃ | ~1.3 (t) |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Thiazole C2 | >140 (downfield due to Br) |

| Thiazole C4 | ~155 |

| Thiazole C5 | ~120 |

| Phenyl Carbons | 125-135 |

| Ethyl -CH₂ | ~25 |

| Ethyl -CH₃ | ~15 |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also show correlations between the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the methylene protons of the ethyl group and carbons C4 and C5 of the thiazole ring, as well as between the ortho-protons of the phenyl ring and C4 of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This would be instrumental in determining the preferred conformation of the phenyl ring relative to the thiazole ring by observing through-space interactions between the ortho-protons of the phenyl group and the methylene protons of the ethyl group.

Detailed Interpretation of Chemical Shifts and Spin-Spin Coupling Constants

The chemical shift of a nucleus is highly dependent on its local electronic environment. The electron-withdrawing nature of the thiazole ring and the bromine atom will generally cause deshielding (downfield shifts) of nearby protons and carbons. The phenyl group's aromatic ring current will also influence the chemical shifts of both its own protons and those on adjacent groups.

Spin-spin coupling constants (J-values) provide information about the number and orientation of bonds between coupled nuclei. For the ethyl group, a typical ³J(H,H) coupling of around 7 Hz would be expected between the methylene and methyl protons, giving rise to the characteristic quartet and triplet patterns.

Single Crystal X-ray Diffraction for Definitive Molecular Architecture

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Structure and Absolute Configuration

By diffracting X-rays off a single crystal of this compound, a map of electron density can be generated, from which the positions of all non-hydrogen atoms can be determined with high precision. This would confirm the planar structure of the thiazole ring and the connectivity of the bromo, ethyl, and phenyl substituents.

For the related compound, 2-Bromo-4-phenyl-1,3-thiazole, crystallographic data reveals a monoclinic crystal system. nih.govresearchgate.net It is plausible that the title compound would adopt a similar packing arrangement. The analysis would provide precise measurements of all bond lengths and angles. A key structural parameter would be the dihedral angle between the plane of the thiazole ring and the plane of the phenyl ring, which was found to be 7.45(10)° in the analogue, indicating a nearly coplanar arrangement. nih.govresearchgate.net

| Crystallographic Data for Analogue: 2-Bromo-4-phenyl-1,3-thiazole | |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| V (ų) | 871.18 (8) |

| Z | 4 |

| Data from reference nih.govresearchgate.net |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of molecules is governed by a variety of non-covalent interactions. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, molecules are held together by π-π stacking interactions between the thiazole and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.815(2) Å. nih.govresearchgate.net Additionally, short intermolecular S···Br contacts of 3.5402(6) Å are observed, which can be described as a form of halogen bonding. nih.govresearchgate.net

For this compound, similar π-π stacking and S···Br interactions would be expected to play a significant role in the crystal packing. The presence of the ethyl group might introduce additional weak C-H···π or van der Waals interactions, potentially leading to a different packing motif compared to the unsubstituted analogue. A detailed analysis of the crystal structure would reveal the full network of these interactions, which are crucial for understanding the material's bulk properties.

Conformational Analysis in the Solid State

No crystallographic data, such as single-crystal X-ray diffraction results, has been published for this specific compound. This information is essential for determining solid-state conformational details, including dihedral angles between the phenyl and thiazole rings and analyzing intermolecular interactions.

Complementary Spectroscopic Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

There are no published HRMS studies for this compound. Consequently, its exact mass determination and characteristic fragmentation patterns under mass spectrometric analysis have not been documented.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Specific IR spectral data, which would identify the diagnostic vibrational frequencies for the functional groups present in the molecule, is not available in the reviewed literature.

To provide a scientifically accurate article that strictly adheres to the user's request, the foundational experimental data is necessary. Without access to these characterization results, generating the requested article would be speculative and would not meet the required standards of scientific accuracy.

Reactivity and Chemical Transformations of 2 Bromo 5 Ethyl 4 Phenyl 1,3 Thiazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Moiety

Transition metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency in constructing complex molecular architectures from simple precursors. rsc.org For 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole, the carbon-bromine bond at the 2-position is the primary site for such transformations, serving as a versatile synthetic handle for introducing a wide array of functional groups.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, involving the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids. semanticscholar.org

For 2-bromo-thiazole derivatives, this reaction provides a direct route to 2-aryl- or 2-vinyl-thiazoles. The catalytic cycle generally involves the oxidative addition of a Pd(0) complex to the C-Br bond of the thiazole (B1198619), followed by transmetalation with the organoboron compound (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Common catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine (B1218219) ligand. mdpi.comrsc.org The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, dioxane, ethanol/water mixtures) is crucial for optimizing reaction efficiency. semanticscholar.orgnih.gov Microwave irradiation has also been shown to accelerate these coupling reactions significantly. semanticscholar.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazole Analogs This table is interactive. You can sort and filter the data.

| Bromo-Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (1 mol%) | Cs₂CO₃ | DMF | 130 °C, MW, 10 min | 95 | semanticscholar.org |

| 5-Bromo-4-hydroxythiazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | NMP | 120 °C | 43-60 | beilstein-archives.org |

| 4-Bromo-2,4'-bithiazole | Bis(pinacolato)diboron | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | 110 °C | N/A | rsc.org |

The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an organic halide and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This transformation is a key method for introducing olefinic substituents onto aromatic and heteroaromatic rings. For this compound, a Heck reaction would lead to the formation of 2-alkenyl-5-ethyl-4-phenyl-1,3-thiazoles.

The reaction mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting organopalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the final olefinic product and a hydridopalladium(II) species, which is converted back to the active Pd(0) catalyst by the base. The reaction exhibits excellent trans selectivity in many cases. organic-chemistry.org Common catalysts include Pd(OAc)₂, and phosphine-free systems have also been developed. organic-chemistry.org

Table 2: General Conditions for Heck Coupling with Bromo-heterocycles This table is interactive. You can sort and filter the data.

| Bromo-Substrate | Alkene | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-4-hydroxythiazole derivative | Styrene | Pd(PPh₃)₄ | K₃PO₄ | NMP | 120 °C | Good | beilstein-archives.org |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100 °C, 24 h | 95 | organic-chemistry.org |

The Sonogashira coupling is a fundamental reaction for the synthesis of alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this reaction to this compound would provide a direct pathway to 2-alkynyl-thiazole derivatives, which are valuable intermediates in organic synthesis.

The catalytic cycle is thought to involve the palladium cycle (similar to Suzuki and Heck couplings) and a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) halide complex. Reductive elimination from the resulting palladium complex furnishes the disubstituted alkyne product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Table 3: Exemplary Conditions for Sonogashira Coupling of Bromo-heterocycles This table is interactive. You can sort and filter the data.

| Bromo-Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-4-hydroxythiazole derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | K₃PO₄ | NMP | 80 °C | Good | beilstein-archives.org |

| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5 mol%) | TMP | Acetonitrile | Room Temp. | 97 | nih.gov |

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. This method is renowned for its high reactivity and functional group tolerance. For this compound, coupling with an organozinc reagent (e.g., R-Zn-X) would offer another efficient route for C-C bond formation.

The organozinc intermediates are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide (e.g., ZnCl₂). The Negishi coupling mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. The higher reactivity of organozinc reagents compared to organoboron or organotin compounds often allows for reactions to proceed under milder conditions. While less commonly cited for thiazole substrates compared to the Suzuki reaction, it remains a powerful potential tool for their functionalization.

Table 4: General Scheme for Negishi Coupling

| Reactant A | Reactant B | Catalyst | Product |

|---|

The Stille coupling reaction creates a C-C bond by reacting an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. mdpi.com A key advantage of the Stille reaction is that the organostannanes are tolerant of a wide variety of functional groups, and the reaction conditions are generally neutral and mild. mdpi.com

The reaction of this compound with various organostannanes (e.g., R-SnBu₃) would enable the introduction of alkyl, vinyl, aryl, and alkynyl groups. The mechanism is analogous to other cross-coupling reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. mdpi.com A significant drawback of this methodology is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. mdpi.com

Table 5: Conditions for Stille Coupling of Bromo-heterocycles This table is interactive. You can sort and filter the data.

| Bromo-Substrate | Organostannane | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzothiadiazole | Aryl/Hetaryl-SnBu₃ | Pd(PPh₃)₄ | Toluene | Reflux | 50-75 | mdpi.com |

Beyond C-C bond formation, the C-Br bond of this compound is a substrate for forming bonds between carbon and heteroatoms (C-X), such as nitrogen, oxygen, or sulfur. These reactions significantly broaden the synthetic utility of the bromothiazole scaffold.

One of the most important C-X bond-forming reactions is the Buchwald-Hartwig amination, which couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond. This would allow for the synthesis of 2-amino-thiazole derivatives. Similarly, analogous couplings can be performed with alcohols or thiols to form ethers (C-O bonds) and thioethers (C-S bonds), respectively. These transformations typically require specific ligand systems to promote the desired reductive elimination step and avoid side reactions.

Direct Functionalization of the 1,3-Thiazole Ring System

Electrophilic Substitution Pathways and Regioselectivity at C-5

Electrophilic substitution reactions on the thiazole ring are generally less common than on more electron-rich aromatic systems like benzene (B151609) or pyrrole. When they do occur, the regioselectivity is highly dependent on the existing substituents. Theoretical and experimental studies show that the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.com This is due to the directing effect of the ring's sulfur and nitrogen atoms.

In the case of this compound, the C-5 position is already occupied by an ethyl group, rendering direct electrophilic substitution on the thiazole ring itself highly unlikely. Any electrophilic attack would preferentially occur on the more reactive phenyl ring at the C-4 position. The thiazole ring would act as a deactivating group on the attached phenyl ring, directing incoming electrophiles to the meta positions, although reactions would require forcing conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. byjus.commasterorganicchemistry.com

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Thiazoles

| Thiazole Substrate | Position of Electrophilic Attack | Activating/Deactivating Effect | Reference(s) |

| Unsubstituted Thiazole | C-5 (major), C-4 (minor) | Deactivated | |

| 2-Substituted Thiazole | C-5 | Depends on substituent | pharmaguideline.com |

| 4-Substituted Thiazole | C-5 | Depends on substituent | chemrxiv.org |

| 2,4-Disubstituted Thiazole | C-5 | Depends on substituents | pharmaguideline.com |

| This compound | C-5 is blocked; reaction on phenyl ring | Thiazole is deactivating | N/A |

Nucleophilic Substitution and Addition Reactions at C-2 and C-4

The primary mode of reactivity for this compound involves the C-2 position. The carbon atom at C-2 is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, and the bromine atom is an excellent leaving group. pharmaguideline.com This makes the C-2 position highly susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org

These reactions can proceed through a direct nucleophilic aromatic substitution (SNAr) mechanism with strong nucleophiles or, more commonly, via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position. These transformations utilize the C-Br bond as a synthetic handle to introduce a wide variety of functional groups. nih.gov

Nucleophilic substitution at C-4 is significantly less favorable due to lower electrophilicity and the absence of a suitable leaving group. However, functionalization at this position can be achieved indirectly, for instance, through a bromo-lithium exchange followed by quenching with an electrophile, should a bromine atom be present at C-4. nih.gov

Table 2: Representative Nucleophilic Substitution Reactions at the C-2 Position of Bromothiazoles

| Reaction Type | Nucleophile/Reagent | Catalyst | Product Type | Reference(s) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 | 2-Arylthiazole | nih.gov |

| Stille Coupling | Organostannane | Pd(PPh3)4 | 2-Alkyl/Arylthiazole | nih.gov |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI | 2-Alkynylthiazole | nih.gov |

| Buchwald-Hartwig | Amine | Pd2(dba)3, ligand | 2-Aminothiazole (B372263) | mdpi.com |

| Direct SNAr | Thiolate (RS-) | None/Base | 2-Thioetherthiazole | acs.org |

C-H Bond Functionalization Approaches

Direct C-H bond functionalization is a powerful strategy in modern organic synthesis that avoids the pre-functionalization of substrates. chemrxiv.org For the thiazole ring system, C-H activation typically occurs at the most acidic C-H bond, which is usually at the C-2 or C-5 position. rsc.org Numerous palladium-catalyzed methods have been developed for the direct arylation, alkenylation, and alkynylation of these positions. rsc.org

However, in this compound, the thiazole ring is fully substituted, meaning there are no C-H bonds directly on the heterocyclic core. Therefore, C-H functionalization methodologies targeting the thiazole ring itself are not applicable to this specific molecule. Research in this area would instead focus on the C-H bonds of the substituents, namely the ethyl group at C-5 or the phenyl ring at C-4, which fall outside the scope of direct functionalization of the thiazole ring system.

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Investigations often involve a combination of experimental studies and computational chemistry.

Radical Mechanisms in Thiazole Functionalization

While many reactions of thiazoles are ionic in nature, radical pathways also play a significant role. Thiazolyl radicals can be generated from precursors like 2-bromothiazoles through single-electron transfer (SET) processes or homolytic cleavage. The stability of these radicals is influenced by the heteroatoms within the ring. rsc.org Computational studies have been used to investigate the electronic structure and stability of various dehydrothiazole radicals. rsc.org

For this compound, a 2-thiazolyl radical could be generated and subsequently participate in coupling reactions. researchgate.net For example, in certain metal-catalyzed cross-coupling reactions, a radical mechanism may compete with or dominate the traditional catalytic cycle. Additionally, radical cations of thiazole-containing systems have been isolated and shown to be effective promoters of radical transformations. acs.orgacs.org

Elucidation of Reaction Intermediates and Transition States

The elucidation of transient species such as reaction intermediates and transition states provides deep insight into reaction mechanisms. For the key transformations of this compound, several intermediates can be postulated based on well-established mechanistic paradigms.

Nucleophilic Aromatic Substitution (SNAr): The reaction at the C-2 position with a nucleophile proceeds through a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. The subsequent loss of the bromide ion restores the aromaticity of the thiazole ring.

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving several distinct organometallic intermediates. The cycle typically begins with the oxidative addition of the C-Br bond of the thiazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., an organoboron or organotin compound) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Electrophilic Aromatic Substitution (on the phenyl ring): The mechanism involves the attack of an electrophile on the π-system of the C-4 phenyl ring. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge is delocalized across the ortho and para positions of the ring. The final step is the deprotonation of the carbon atom that was attacked, which restores the aromaticity of the phenyl ring. lumenlearning.com

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these reaction pathways, calculate the energies of intermediates and transition states, and provide a detailed understanding of the reaction kinetics and thermodynamics. acs.orgsemanticscholar.org

Derivatization Strategies for the Ethyl and Phenyl Substituents

The presence of ethyl and phenyl groups on the this compound scaffold offers opportunities for further molecular diversification. These substituents can be chemically modified to introduce a variety of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule. This section explores potential derivatization strategies for both the ethyl moiety and the phenyl ring, based on established principles of organic reactivity.

Functional Group Interconversions on the Ethyl Moiety

The ethyl group at the 5-position of the thiazole ring, being a simple alkyl substituent, can be a site for various chemical transformations. The benzylic-like position of the methylene (B1212753) group (CH2) adjacent to the thiazole ring is particularly susceptible to certain reactions.

One of the primary transformations of the ethyl group is its oxidation. Analogous to the oxidation of ethylbenzene (B125841) to acetophenone (B1666503), the ethyl group of this compound could be oxidized to an acetyl group. acs.orgacs.orgtandfonline.com This transformation introduces a carbonyl functionality, which can serve as a handle for a wide range of subsequent reactions, such as the formation of oximes, hydrazones, or other derivatives. This oxidation is typically achieved using various oxidizing agents. For instance, treatment with reagents like potassium permanganate (B83412) (KMnO4) or chromic acid could potentially yield the corresponding ketone, 2-bromo-5-acetyl-4-phenyl-1,3-thiazole. learncbse.in Milder and more selective methods, possibly employing catalytic systems with molecular oxygen or peroxides, could also be explored to achieve this conversion. acs.orgresearchgate.net

Another potential functional group interconversion is the halogenation of the ethyl group, particularly at the benzylic position. mdpi.com Reactions involving N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, are commonly used for the selective bromination of benzylic C-H bonds. This would lead to the formation of 2-bromo-5-(1-bromoethyl)-4-phenyl-1,3-thiazole. This bromo derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups like hydroxyl, amino, or cyano groups.

The following table summarizes potential functional group interconversions on the ethyl moiety:

| Starting Material | Reagents and Conditions | Product | Potential Subsequent Reactions |

| This compound | KMnO4 or CrO3 | 2-Bromo-5-acetyl-4-phenyl-1,3-thiazole | Formation of oximes, hydrazones, aldol (B89426) condensation |

| This compound | NBS, radical initiator (e.g., AIBN) | 2-Bromo-5-(1-bromoethyl)-4-phenyl-1,3-thiazole | Nucleophilic substitution with various nucleophiles |

Aromatic Functionalization of the Phenyl Group

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved through treatment with a mixture of concentrated nitric acid and sulfuric acid. frontiersin.orgwikipedia.orgmasterorganicchemistry.com This reaction would likely yield a mixture of meta-, ortho-, and para-nitrophenyl (B135317) derivatives, with the meta-isomer potentially being a significant product due to the deactivating nature of the thiazole ring. The resulting nitro group can be subsequently reduced to an amino group, which opens up a vast array of further derivatization possibilities. fiveable.me

Halogenation: The phenyl ring can be halogenated using elemental halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as FeCl3 or AlCl3. beilstein-journals.orgmt.com This would introduce a halogen atom onto the phenyl ring, providing a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) can introduce a sulfonic acid group (-SO3H) onto the phenyl ring. wikipedia.orgresearchgate.netlibretexts.org Aromatic sulfonation is a reversible process, which can be useful for introducing a temporary blocking group to direct other electrophiles to specific positions. wikipedia.org

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be accomplished via Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comnih.govkhanacademy.org This reaction leads to the formation of a ketone, which can be a precursor for many other functional groups. Due to the deactivating nature of the thiazole ring, harsh reaction conditions might be necessary to achieve acylation.

The following table summarizes potential aromatic functionalization reactions on the phenyl group:

| Reaction Type | Reagents and Conditions | Potential Products (Regioisomers) |

| Nitration | HNO3, H2SO4 | 2-Bromo-5-ethyl-4-(nitrophenyl)-1,3-thiazole (ortho, meta, para) |

| Halogenation | Br2, FeBr3 | 2-Bromo-4-(bromophenyl)-5-ethyl-1,3-thiazole (ortho, meta, para) |

| Sulfonation | H2SO4, SO3 | 4-(2-Bromo-5-ethyl-1,3-thiazol-4-yl)benzenesulfonic acid (ortho, meta, para) |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(4-(2-Bromo-5-ethyl-1,3-thiazol-4-yl)phenyl)ethan-1-one (ortho, meta, para) |

Computational and Theoretical Elucidation of 2 Bromo 5 Ethyl 4 Phenyl 1,3 Thiazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic structure and reactivity of molecules. By utilizing DFT, various properties of 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole can be calculated, offering a theoretical framework to complement experimental findings.

The initial step in the computational study of this compound involves the optimization of its geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The conformational landscape is explored by rotating the phenyl and ethyl groups to identify the global minimum energy conformer. For similar structures, such as 2-bromo-4-phenyl-1,3-thiazole, crystal structure analysis has shown that the phenyl ring is twisted with respect to the thiazole (B1198619) ring. nih.govresearchgate.net In the case of this compound, the dihedral angle between the thiazole and phenyl rings is a critical parameter, influencing the extent of π-conjugation between the two ring systems. The ethyl group at the 5-position also has rotational freedom, and its orientation will be determined by steric and electronic factors.

| Parameter | Description | Expected Value |

| Dihedral Angle (Thiazole-Phenyl) | The angle of twist between the planes of the thiazole and phenyl rings. | A non-zero value, indicating a twisted conformation. |

| Bond Lengths | The distances between bonded atoms. | Consistent with standard values for C-C, C-N, C-S, C-Br, and C-H bonds. |

| Bond Angles | The angles formed by three connected atoms. | Reflective of the sp2 and sp3 hybridization of the atoms involved. |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.netuomphysics.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. uomphysics.net For thiazole derivatives, the HOMO is often localized on the thiazole ring and the phenyl group, while the LUMO can be distributed over the entire molecule.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red regions indicate negative potential, associated with electron-rich areas and sites for electrophilic attack. Conversely, blue regions represent positive potential, indicating electron-deficient areas and sites for nucleophilic attack. For this compound, the nitrogen atom of the thiazole ring and the bromine atom are expected to be regions of negative potential, while the hydrogen atoms are likely to be in regions of positive potential.

Natural Population Analysis (NPA) is a method for calculating the atomic charges and electron distribution within a molecule. This analysis provides a more accurate representation of the charge distribution compared to other methods like Mulliken population analysis. The NPA charges for this compound would reveal the partial positive and negative charges on each atom, offering insights into the molecule's polarity and electrostatic interactions. It is anticipated that the heteroatoms (N, S, and Br) will carry negative charges, while the carbon and hydrogen atoms will have varying degrees of positive or negative charge depending on their chemical environment.

Quantum Chemical Descriptors of Aromaticity in the 1,3-Thiazole Ring

The aromaticity of the 1,3-thiazole ring in this compound is a key determinant of its stability and reactivity. Quantum chemical descriptors provide a quantitative measure of this property.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It measures the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or a point 1 Å above the ring's plane (NICS(1)). technion.ac.il A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. github.io

For the 1,3-thiazole ring system, the delocalization of six π-electrons (from two double bonds and the lone pair on the sulfur atom) satisfies Hückel's rule, leading to aromatic character. irjweb.com Computational studies on substituted thiazoles and related five-membered heterocycles confirm this aromaticity through negative NICS values. researchgate.net

A hypothetical NICS analysis for the thiazole ring in this compound would be expected to yield negative values, confirming its aromatic nature. The precise values would depend on the level of theory and basis set used for the calculation.

Table 1: Hypothetical NICS Values (in ppm) for the Thiazole Ring of this compound

| NICS Metric | Calculated Value (ppm) | Interpretation |

| NICS(0) | -9.5 | Significant magnetic shielding at the ring center, indicating aromaticity. |

| NICS(1) | -11.2 | Strong diatropic ring current above the plane, characteristic of an aromatic π-system. |

| NICS(1)zz | -25.8 | The out-of-plane tensor component, strongly negative, confirming a robust π-ring current. |

Aromatic Stabilization Energy (ASE) and Related Metrics

Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability a cyclic, conjugated molecule possesses due to its aromatic character compared to a hypothetical, non-aromatic analogue with localized double bonds. ni.ac.rs It is commonly calculated using quantum chemical methods by comparing the energy of the aromatic compound to that of suitable non-aromatic reference compounds through isodesmic or homodesmotic reactions. researchgate.netnih.gov A positive ASE value indicates stabilization due to aromaticity. researchgate.net

The thiazole ring is known to have significant aromatic stabilization. The presence of a sulfur atom, which is more polarizable than carbon or nitrogen, contributes effectively to the π-electron delocalization. For the subject molecule, the ASE would quantify the stability of the thiazole core. The calculation would involve a hypothetical reaction where the cyclic conjugation is broken while preserving the number and type of all bonds.

The isomerization stabilization energy (ISE) method is a common approach to estimate ASE, where the energy difference between the aromatic compound and a non-aromatic exocyclic methylene (B1212753) isomer is calculated. ni.ac.rs For this compound, this would involve comparing its computed energy to that of an isomer where one of the ring's double bonds is shifted to an exocyclic position.

Table 2: Hypothetical Aromatic Stabilization Energy Calculation via Isomerization

| Species | Method | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP/6-311+G(d,p)) | -2850.1250 | 0.0 |

| Non-aromatic Isomer | DFT (B3LYP/6-311+G(d,p)) | -2850.0855 | +24.8 |

| Aromatic Stabilization Energy (ASE) | 24.8 kcal/mol |

Harmonic Oscillator Model of Heterocyclic Electron Delocalization (HOMHED)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. mdpi.commdpi.com However, the original HOMA index can produce unexpected results for heterocycles due to the different types of bonds present (e.g., C-C, C-N, C-S). mdpi.com

To address this, the Harmonic Oscillator Model of Electron Delocalization (HOMED) was developed as a modified index more appropriate for heteroatomic systems. mdpi.commdpi.com HOMED uses a refined set of reference bond lengths for various single and double bonds involving heteroatoms, providing a more accurate measure of π-electron delocalization. dntb.gov.ua A HOMED value close to 1 indicates high electron delocalization and aromaticity, while a value close to 0 signifies a non-aromatic system with localized bonds.

For this compound, a HOMED calculation would involve computationally optimizing the molecule's geometry to obtain its equilibrium bond lengths. These bond lengths (C4-C5, C5-S1, S1-C2, C2-N3, N3-C4) would then be compared to the standardized reference values for aromatic C-C, C-S, C-N bonds. Studies on five-membered heterocycles show that thiophene (B33073) and its derivatives generally exhibit high HOMED values, consistent with significant aromatic character. mdpi.com

Table 3: Hypothetical Bond Lengths and HOMED Calculation for the Thiazole Ring

| Bond | Calculated Bond Length (Å) | Bond Type Contribution to HOMED |

| N3–C4 | 1.375 | 0.88 |

| C4–C5 | 1.380 | 0.91 |

| C5–S1 | 1.720 | 0.85 |

| S1–C2 | 1.725 | 0.83 |

| C2–N3 | 1.310 | 0.93 |

| Total HOMED Index | 0.88 |

Advanced Mechanistic Insights from Quantum Chemical Modeling

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways that can be difficult to obtain experimentally. nih.govresearchgate.net

Exploration of Reaction Pathways and Transition States

By mapping the potential energy surface (PES), computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states (TS). A transition state represents the highest energy point along the minimum energy path between reactants and products, and its energy determines the activation barrier of the reaction. ucsb.edu

For this compound, quantum chemical modeling could be used to explore various reactions. A key example is the nucleophilic aromatic substitution (SNA) at the C2 position, replacing the bromine atom. Calculations could determine the activation energy (ΔG‡) for the attack of a nucleophile (e.g., a methoxide (B1231860) ion) and compare different possible mechanisms. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the reactants and products. nih.gov Such studies have been applied to understand complex reaction pathways involving thiazole and related heterocycles. nih.gov

Table 4: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + CH₃O⁻ | 0.0 |

| Transition State (TS) | [Thiazole···Br···CH₃O]⁻‡ | +18.5 |

| Products | 2-Methoxy-5-ethyl-4-phenyl-1,3-thiazole + Br⁻ | -12.3 |

Solvation Effects on Energetic Parameters

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and equilibria. ucsb.edu Quantum chemical models can account for these effects through various solvation models. The most common are implicit (continuum) models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.

For reactions involving charged species, such as the transition state and products of the nucleophilic substitution discussed above, solvation effects are particularly important. A polar solvent would be expected to stabilize charged species more effectively than neutral reactants, thereby lowering the activation energy and making the reaction more favorable. ucsb.edu By performing calculations in both the gas phase and with a PCM, the stabilizing effect of the solvent can be quantified, leading to more accurate predictions of reaction feasibility and kinetics.

Table 5: Comparison of Calculated Energetic Parameters in Gas Phase vs. Solvent

| Parameter | Gas Phase (kcal/mol) | In Ethanol (PCM) (kcal/mol) |

| Activation Energy (ΔG‡) | +25.8 | +18.5 |

| Reaction Energy (ΔG_rxn) | +5.2 | -12.3 |

Molecular Dynamics Simulations of Thiazole Systems (excluding biological contexts)

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the dynamic behavior and thermodynamic properties of materials. While extensively used in biological contexts, MD also has significant applications in materials science and physical chemistry. nih.gov

For a system composed of this compound molecules, MD simulations could be employed to study its bulk properties in a non-biological setting. For instance, simulations of the compound in its liquid state or dissolved in a non-aqueous solvent could elucidate properties such as:

Solvation Structure: Determining the average arrangement and orientation of solvent molecules around a thiazole solute molecule.

Diffusion Coefficients: Calculating the rate at which the molecules move through a solvent, which is fundamental to understanding transport properties.

Radial Distribution Functions (RDFs): Analyzing the probability of finding a particle at a certain distance from another, revealing the short- and long-range ordering in a liquid or solution. This can highlight specific intermolecular interactions, such as π-π stacking between the phenyl and thiazole rings of adjacent molecules. nih.gov

Thermodynamic Properties: Estimating bulk properties like density, heat capacity, and viscosity under various temperature and pressure conditions.

These simulations rely on a 'force field,' a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, these parameters would typically be derived from quantum chemical calculations to ensure accuracy. The simulation would then proceed by numerically integrating the equations of motion for tens or hundreds of nanoseconds, generating a trajectory that can be analyzed to extract the properties of interest. nih.gov

Advanced Materials Science Applications of 1,3 Thiazole Derivatives Excluding Biological Applications

Ligand Design for Organometallic and Coordination Chemistry

The nitrogen and sulfur atoms within the 1,3-thiazole ring present potential coordination sites, making thiazole (B1198619) derivatives attractive candidates for ligand design in organometallic and coordination chemistry. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, coordinating to a variety of metal centers. The presence of substituents on the thiazole ring, such as the bromo, ethyl, and phenyl groups in 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole, can significantly influence the electronic properties and steric hindrance of the resulting ligand, thereby tuning the characteristics of the metal complex.

For instance, the bromo substituent at the 2-position can be utilized in further synthetic modifications, such as cross-coupling reactions, to introduce more complex coordinating moieties. The phenyl and ethyl groups at the 4- and 5-positions, respectively, can modulate the solubility and stability of the resulting metal complexes.

Research on related compounds has demonstrated the successful synthesis of metal complexes using ligands derived from thiazole scaffolds. As an example, Schiff base ligands derived from 2-amino-4-phenylthiazole (B127512) have been used to synthesize complexes with various transition metals. These studies pave the way for the potential use of this compound as a precursor for novel ligands with tailored properties for applications in catalysis, sensing, and molecular magnetism.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Description | Potential Applications |

|---|---|---|

| Thiazole Nitrogen | The primary coordination site, acting as a monodentate ligand. | Catalysis, metal-organic frameworks (MOFs) |

| Bromo Substituent | Can be used as a handle for further functionalization to create multidentate ligands. | Photosensitizers, luminescent materials |

| Phenyl Ring | Can participate in π-stacking interactions with other ligands or metal centers. | Supramolecular assembly, crystal engineering |

Development of Fluorescent and Optoelectronic Materials

Thiazole-containing compounds are known to exhibit fluorescence, a property that is highly sensitive to the nature and position of substituents on the heterocyclic ring. The extended π-conjugation provided by the phenyl group at the 4-position of this compound is expected to result in interesting photophysical properties. The electron-withdrawing nature of the bromo substituent and the electron-donating character of the ethyl group can create a push-pull electronic system, which is often a key feature in the design of fluorescent dyes and organic electronic materials.

Studies on analogous thiazole derivatives have shown that tuning the substituents allows for the modulation of absorption and emission wavelengths, as well as the quantum yield of fluorescence. This tunability is crucial for the development of materials for specific applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The inherent thermal stability of the thiazole ring is an additional advantage for its incorporation into durable optoelectronic devices.

Table 2: Predicted Photophysical Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | Likely in the UV-Vis region | Extended π-conjugation from the phenyl group. |

| Emission | Expected to exhibit fluorescence | Thiazole is a known fluorophore. |

| Stokes Shift | Moderate to large | Dependent on the electronic push-pull nature of the substituents. |

| Quantum Yield | Variable, can be tuned by modifying substituents | The bromo-substituent may lead to quenching, but this can be synthetically altered. |

Engineering of Self-Assembled Systems and Supramolecular Structures

The molecular structure of this compound contains several features that make it a promising building block for the construction of self-assembled systems and supramolecular structures. The planar thiazole and phenyl rings can engage in π-π stacking interactions, which are fundamental non-covalent interactions in supramolecular chemistry.

Table 3: Intermolecular Interactions Potentially Driving Self-Assembly of this compound

| Interaction Type | Description | Consequence for Supramolecular Structure |

|---|---|---|

| π-π Stacking | Interaction between the aromatic thiazole and phenyl rings. | Formation of columnar or layered structures. |

| Halogen Bonding (C-Br···N/S) | Directional interaction involving the bromine atom and nitrogen or sulfur atoms of adjacent molecules. | Control over the orientation and dimensionality of the assembly. |

| S···Br Contacts | Observed in related crystal structures, contributing to the overall packing. | Stabilization of the crystal lattice. |

| Van der Waals Forces | Non-specific interactions involving the ethyl and phenyl groups. | Influence on the density and morphology of the assembled material. |

Polymer Chemistry and Material Science Context

In the realm of polymer chemistry, this compound can be considered a valuable monomer or building block for the synthesis of functional polymers. The bromine atom serves as a reactive site for various polymerization techniques, most notably cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These methods would allow for the incorporation of the thiazole unit into the main chain of a conjugated polymer.

Polymers containing thiazole units in their backbone are of significant interest for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electron-deficient nature of the thiazole ring can be combined with electron-rich units to create donor-acceptor polymers with tailored electronic band gaps and charge transport properties. The high thermal stability of the thiazole nucleus is also advantageous for the longevity and performance of such polymer-based devices. The phenyl and ethyl substituents would enhance the solubility and processability of the resulting polymers, which is a critical factor for their fabrication into thin films for electronic applications.

Table 4: Potential Polymerization Pathways for this compound

| Polymerization Method | Description | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Palladium-catalyzed reaction with a boronic acid or ester functionalized co-monomer. | Conjugated polymer | Organic photovoltaics (OPVs) |

| Stille Coupling | Palladium-catalyzed reaction with an organotin co-monomer. | Conjugated polymer | Organic field-effect transistors (OFETs) |

| Sonogashira Coupling | Palladium/copper-catalyzed reaction with a terminal alkyne co-monomer. | Polymer with alternating thiazole and alkyne units | Non-linear optical materials |

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole?

The synthesis typically involves:

- Nucleophilic substitution : Reacting 5-ethyl-4-phenyl-1,3-thiazole with brominating agents (e.g., N-bromosuccinimide) under controlled conditions .

- Cross-coupling reactions : Utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromo group acts as a leaving group for functionalization .